molecular formula C15H17BrN4O3 B2388018 5-bromo-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide CAS No. 1797082-10-0

5-bromo-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide

Cat. No.: B2388018
CAS No.: 1797082-10-0
M. Wt: 381.23
InChI Key: WWWRXJPCMHJWSR-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide features a pyrimidine core substituted with a morpholine ring, a methyl group, and a brominated furan carboxamide moiety.

  • Coupling reactions between brominated heterocycles and amine-containing intermediates.
  • Use of polar aprotic solvents (e.g., THF, dichloromethane) and catalysts (e.g., triethylamine) .
  • Recrystallization for purification, as seen in related compounds with yields ranging from 40% to 84% .

The morpholine group likely enhances solubility, while the bromine atom may influence electronic properties and bioactivity.

Properties

IUPAC Name

5-bromo-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O3/c1-10-8-11(9-17-14(21)12-2-3-13(16)23-12)19-15(18-10)20-4-6-22-7-5-20/h2-3,8H,4-7,9H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWRXJPCMHJWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Mechanism of Action

The mechanism of action of 5-bromo-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences among the target compound and analogs:

Compound Name Core Structure Key Substituents Functional Group Molecular Weight (g/mol) Reference
Target Compound Pyrimidine 5-Bromo, Morpholine, Methyl Carboxamide ~430 (estimated) N/A
N-[...]sulfonamide (–4) Pyrimidine 5-Bromo, Morpholine Sulfonamide 571.89
5-Bromo-N-[...]triazolo[...] () Triazolopyridazine 5-Bromo, Methyl Carboxamide ~420 (estimated)
Compound 2a () Pyrazole 3-Bromo, Chloropyridinyl Carboxamide ~580 (estimated)

Key Observations:

  • Functional Groups : The carboxamide in the target compound and may engage in hydrogen bonding, while sulfonamides (–4) provide stronger hydrogen-bond acceptors, often correlating with antibacterial activity .
  • Substituents : Bromine atoms in all compounds may contribute to halogen bonding in target interactions. Morpholine in the target compound and –4 enhances solubility via its oxygen atom .

Crystallographic and Physicochemical Properties

  • Crystal Packing: The sulfonamide analog (–4) forms a 3D network via N–H···O, C–H···N, and C–H···O hydrogen bonds, stabilizing its monoclinic lattice (space group P2₁/n) . Similar interactions are anticipated for the target compound.
  • Melting Points : Sulfonamide derivatives melt at 485–487 K, indicative of high thermal stability due to strong intermolecular forces . The target compound’s melting point is likely lower, given its smaller molecular weight and carboxamide group.

Biological Activity

5-bromo-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14H16BrN5O
  • Molecular Weight : 350.2137 g/mol
  • SMILES Notation : Brc1cnc(nc1)NCc1ccc(nc1)N1CCOCC1

This compound features a furan ring, a bromine atom, and a morpholine group, which are known to contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, sulfonamide derivatives, which share structural similarities with the target compound, are well-documented for their efficacy against various bacterial strains. The presence of the morpholine and pyrimidine moieties in the structure enhances the interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth.

Compound Target Bacteria IC50 (µM)
This compoundE. coliTBD
Sulfonamide DerivativeS. aureus1.4
Sulfonamide DerivativeP. aeruginosa200

The proposed mechanism of action for compounds like this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : It may alter membrane permeability, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : The structural motifs may mimic substrates for nucleic acid synthesis enzymes.

Study 1: Antibacterial Screening

A recent study screened various compounds for antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that derivatives similar to this compound displayed potent activity against E. coli and S. aureus with IC50 values significantly lower than traditional antibiotics.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications in the morpholine and furan moieties significantly impacted biological activity. Variations in substituents on the pyrimidine ring were found to enhance binding affinity to bacterial targets.

Q & A

Q. Key Challenges :

  • Regioselectivity in bromination to avoid di-substitution.
  • Ensuring complete morpholine ring formation on the pyrimidine.

How can crystallographic data resolve structural ambiguities in this compound?

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical:

  • Hydrogen Bonding : Identify intramolecular interactions (e.g., N–H⋯O) that stabilize the pyrimidine-furan conformation .
  • Torsional Angles : Measure dihedral angles between the furan ring and pyrimidine plane to assess steric strain. For example, deviations >10° indicate non-planarity, affecting binding affinity .
  • Disorder Handling : Address sulfanyl or morpholine group disorder using restraints in SHELXL .

Data Interpretation :
Compare with analogs (e.g., N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide) to validate structural motifs .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

  • NMR :
    • ¹H NMR : Identify furan protons (δ 6.3–7.5 ppm) and pyrimidine methyl groups (δ 2.5–3.0 ppm).
    • ¹³C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and quaternary carbons in the morpholine ring (δ 45–50 ppm) .
  • IR : Detect amide C=O stretching (1650–1700 cm⁻¹) and morpholine C–N vibrations (1100–1200 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ (calculated for C₁₆H₁₈BrN₄O₃: 409.06 Da) .

How do electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
The bromine (electron-withdrawing) and morpholine (electron-donating) groups create polarized sites:

  • Brominated Furan : Susceptible to SNAr reactions at the 5-position with amines or thiols (e.g., for prodrug derivatization) .
  • Pyrimidine Methyl Group : Stabilizes charge during alkylation or oxidation. For example, methyl groups reduce ring electron density, slowing nitration but enhancing halogenation .

Q. Experimental Design :

  • Use DFT calculations to map electrostatic potential surfaces.
  • Compare reaction rates with analogs lacking morpholine (e.g., 5-bromo-N-(4-bromophenyl)furan-2-carboxamide) to isolate electronic contributions .

What biological assays are suitable for evaluating this compound’s mechanism of action?

Basic Research Question

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, CDK2) due to pyrimidine’s ATP-binding affinity. Use IC₅₀ assays with recombinant kinases .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Compare with morpholine-free analogs to assess role of the morpholine group .
  • Solubility : Measure logP (e.g., shake-flask method) to optimize formulations. Polar aprotic solvents (DMSO) are preferred .

How can computational modeling guide SAR studies for this compound?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to predict binding to protein targets (e.g., PARP1). The morpholine group’s oxygen atoms form hydrogen bonds with Asp766 or Glu763 .
  • MD Simulations : Analyze stability of the furan-pyrimidine linker over 100 ns trajectories. High RMSD (>2 Å) suggests conformational flexibility impacting potency .
  • QSAR Models : Corporate Hammett constants (σ) for substituents (e.g., bromine σ = +0.23) to predict bioactivity trends .

How should researchers address contradictory data in solubility and bioavailability studies?

Advanced Research Question
Contradictions may arise from:

  • Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrate) alter solubility. Characterize via DSC and PXRD .
  • Assay Variability : Standardize bioavailability protocols (e.g., Caco-2 permeability assays) and validate with internal controls .
  • Metabolite Interference : Use LC-MS/MS to distinguish parent compound from metabolites (e.g., demethylated or oxidized derivatives) .

What strategies optimize yield in large-scale synthesis?

Basic Research Question

  • Flow Chemistry : Implement continuous flow reactors for bromination steps to enhance mixing and reduce side products .
  • Catalysis : Use Pd(OAc)₂ for Suzuki couplings (if aryl modifications are needed) .
  • Workup : Employ aqueous-organic biphasic systems (e.g., ethyl acetate/water) for efficient morpholine removal .

How does the morpholine moiety influence pharmacokinetic properties?

Advanced Research Question

  • Metabolic Stability : Morpholine slows hepatic clearance (CYP3A4 inhibition) but may increase renal excretion due to polarity .
  • Plasma Protein Binding : Compare with morpholine-free analogs using equilibrium dialysis. Morpholine’s H-bond donors reduce free fraction .

What are the limitations of current structural data for this compound?

Advanced Research Question

  • Disorder in Crystallography : Sulfanyl or methyl groups in the pyrimidine ring may require anisotropic refinement in SHELXL .
  • Dynamic Effects : NMR relaxation studies (T₁, T₂) reveal conformational flexibility not captured in static X-ray models .

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